Fenilpirróis

Phenylpyrroles are a class of heterocyclic compounds characterized by the presence of a pyrrole ring fused to a phenyl group. These molecules exhibit a rich diversity in structure and reactivity, making them of significant interest in both academic research and industrial applications. The basic framework of phenylpyrroles consists of a five-membered nitrogen-containing heterocycle attached to an aromatic benzene ring.

Phenylpyrroles are commonly used as intermediates in the synthesis of various pharmaceuticals, dyes, and pigments due to their unique electronic properties and structural flexibility. They also find applications in organic electronics, where their conductivity can be tuned through chemical modifications. The optical properties of phenylpyrroles, including absorption and emission spectra, can vary widely depending on substituents, making them valuable in photoluminescent materials.

Due to their structural complexity and reactivity, phenylpyrroles require careful synthesis and handling under controlled conditions to achieve the desired products. Their potential applications span across multiple fields, from drug development to material science, highlighting their importance in modern chemistry.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

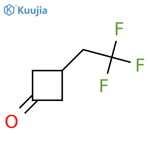

|

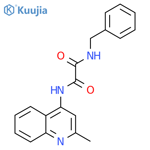

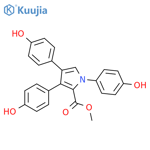

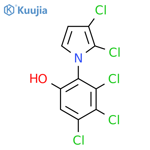

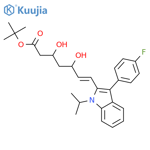

1H-Pyrrole-2-carboxylic acid, 1,3,4-tris(4-hydroxyphenyl)-, methyl ester | 168010-03-5 | C24H19NO5 |

|

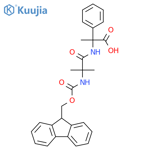

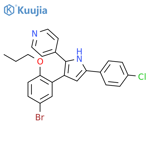

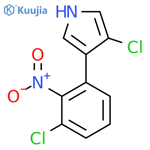

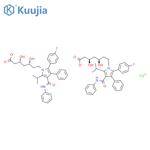

L-168,049 | 191034-25-0 | C24H20BrClN2O |

|

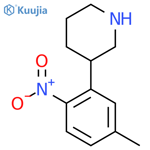

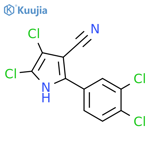

1H-Pyrrole-3-carbonitrile,4,5-dichloro-2-(3,4-dichlorophenyl)- | 122452-95-3 | C11H4Cl4N2 |

|

Phenol,3,4,5-trichloro-2-(2,3-dichloro-1H-pyrrol-1-yl)-, (+)- (9CI) | 131956-34-8 | C10H4Cl5NO |

|

Pyrrolnitrin | 1018-71-9 | C10H6Cl2N2O2 |

|

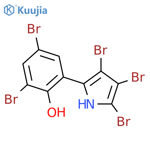

Pentabromopseudilin | 10245-81-5 | C10H4Br5NO |

|

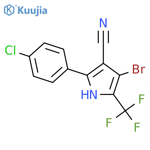

N-Deethoxymethyl Chlorfenapyr | 122454-29-9 | C12H5BrClF3N2 |

|

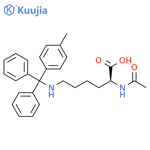

tert-Butyl Fluvastatin | 129332-29-2 | C28H34FNO4 |

|

Atorvastatin hemicalcium salt | 134523-03-8 | C66H68CaF2N4O10 |

|

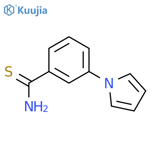

3-(1H-Pyrrol-1-yl)benzenecarbothioamide | 175276-79-6 | C11H10N2S |

Literatura Relacionada

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Tao Jin,Hongdong Yuan,Shikuan Su,Chunju Li,Jian Li,Jianhui Fang Chem. Commun., 2018,54, 14128-14131

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

Fornecedores recomendados

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados